1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol
Description
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is a heterocyclic compound featuring a benzo[b]thiophene core linked to a propan-2-ol backbone via an amino group. The benzo[b]thiophene moiety imparts aromatic and electronic properties, making it a privileged scaffold in medicinal chemistry and materials science. This compound has been cataloged as a high-purity 5-membered heterocycle, though its commercial availability is currently discontinued . Its structural versatility allows for modifications targeting enzymes such as histone deacetylase 6 (HDAC6), as evidenced by related patent applications for neuropathic therapies .
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-amino-3-(1-benzothiophen-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H13NOS/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,13H,5-6,12H2 |
InChI Key |
BBBPEVAEYOVUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol typically involves the condensation of benzo[b]thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of benzo[b]thiophene-3-carbaldehyde with an amine and a reducing agent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-amine .
Scientific Research Applications
1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are selected based on shared structural motifs (heterocyclic/aromatic substituents, amino-alcohol backbones) and functional applications.
Heterocyclic Substitutions
(a) Thiophene Derivatives
- (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Structure: Replaces benzo[b]thiophene with a simpler thiophene ring. Synthesis: Prepared via routes starting from acetylthiophene, thiophenecarboxaldehyde, or thiophene itself, with enantioselective methods yielding the (S)-isomer . Application: Key intermediate for the antidepressant R-Duloxetine .
- 1-Amino-3-(2-furanylmethoxy)-propan-2-ol Structure: Features a furan ring instead of thiophene. Properties: White crystalline solid, soluble in water and polar organic solvents. Alkaline in aqueous solutions, prone to redox reactions . Application: Limited bioactivity data, but furan derivatives are explored in agrochemicals and polymers.
(b) Benzo[b]thiophene Derivatives
- (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one (Compounds 5–7) Structure: Extends the benzo[b]thiophene core with a trimethoxyphenyl-chalcone system. Synthesis: Claisen-Schmidt condensation of 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes (2-, 3-, or 4-chloro) . Properties: Yellow solids with confirmed structures via NMR and HRMS. Application: Potential enzyme inhibitors or fluorescent materials due to extended conjugation .
Substituted Phenoxy Derivatives
(a) Chlorophenyl and Methylphenoxy Analogs
- 1-Amino-3-(4-chloro-3-methylphenoxy)propan-2-ol Structure: Phenoxy group substituted with chloro and methyl groups. Properties: Molecular weight 215.68 g/mol; lab-use restrictions apply . Application: Intermediate in drug discovery, though specific targets are undisclosed.
- 1-Amino-3-(2,6-dimethyl-phenoxy)propan-2-ol hydrochloride hydrate Structure: Dimethylphenoxy substituent with hydrochloride salt. Properties: CAS 1052527-93-1; hydrates may enhance solubility .
(b) Fluorophenyl and Methoxyphenyl Analogs
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (Compound 8)
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (Compound 9)
Comparative Analysis Table
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